molecular formula C17H20N2OS B2368620 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415587-02-7

1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea

Cat. No. B2368620
CAS RN: 2415587-02-7
M. Wt: 300.42
InChI Key: ISJSMXKMCGDTSJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, also known as DTG, is a potent and selective agonist of the sigma-1 receptor. Sigma-1 receptors are located in the endoplasmic reticulum and play a crucial role in cellular homeostasis, including calcium signaling, lipid metabolism, and protein folding. DTG has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.

Mechanism of Action

1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea binds to the sigma-1 receptor, which is a chaperone protein that regulates various cellular processes. Activation of the sigma-1 receptor by 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea leads to the modulation of calcium signaling, which plays a crucial role in neuronal function and survival. 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea also modulates the activity of various ion channels and neurotransmitter receptors, including NMDA receptors, which are involved in learning and memory.
Biochemical and physiological effects:
1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of inflammatory cytokine production, and the enhancement of neurotrophic factor expression. 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, including the development of more potent and selective sigma-1 receptor agonists, the investigation of the molecular mechanisms underlying its neuroprotective effects, and the evaluation of its potential therapeutic applications in clinical trials. Other potential future directions include the investigation of its effects on other neurological and psychiatric disorders and the development of new methods for delivering 1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea to the brain.

Synthesis Methods

1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea can be synthesized using a multi-step process starting from 3,4-dimethylbenzaldehyde and 1-thiophen-3-ylcyclopropanecarboxylic acid. The final step involves the reaction of the intermediate with urea in the presence of a base. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in animal models of these disorders.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-3-4-15(9-13(12)2)19-16(20)18-11-17(6-7-17)14-5-8-21-10-14/h3-5,8-10H,6-7,11H2,1-2H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSMXKMCGDTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2(CC2)C3=CSC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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